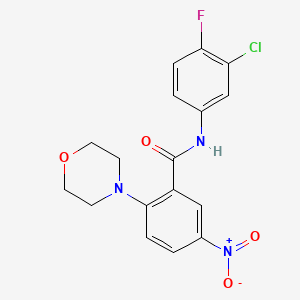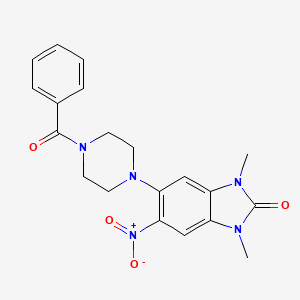![molecular formula C9H8N4O3 B4228207 1-(7-methyl-3-nitropyrazolo[1,5-a]pyrimidin-6-yl)ethanone](/img/structure/B4228207.png)
1-(7-methyl-3-nitropyrazolo[1,5-a]pyrimidin-6-yl)ethanone
Descripción general
Descripción
1-(7-methyl-3-nitropyrazolo[1,5-a]pyrimidin-6-yl)ethanone, also known as MPE, is a chemical compound that has gained attention in scientific research for its potential applications in various fields. MPE is a pyrazolopyrimidine derivative that has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and potential future directions in research.
Mecanismo De Acción
The mechanism of action of 1-(7-methyl-3-nitropyrazolo[1,5-a]pyrimidin-6-yl)ethanone involves the inhibition of the enzyme DNA topoisomerase II, which is involved in DNA replication and repair. By inhibiting this enzyme, 1-(7-methyl-3-nitropyrazolo[1,5-a]pyrimidin-6-yl)ethanone prevents the replication and repair of cancer cells, leading to their death. 1-(7-methyl-3-nitropyrazolo[1,5-a]pyrimidin-6-yl)ethanone has also been shown to inhibit the activity of other enzymes involved in cancer cell proliferation, such as cyclin-dependent kinases.
Biochemical and Physiological Effects
1-(7-methyl-3-nitropyrazolo[1,5-a]pyrimidin-6-yl)ethanone has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, as well as inhibit their proliferation. 1-(7-methyl-3-nitropyrazolo[1,5-a]pyrimidin-6-yl)ethanone has also been shown to have anti-inflammatory effects, as it inhibits the activity of the enzyme cyclooxygenase-2, which is involved in the production of inflammatory prostaglandins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using 1-(7-methyl-3-nitropyrazolo[1,5-a]pyrimidin-6-yl)ethanone in lab experiments is its selectivity for cancer cells, which allows for targeted treatment. 1-(7-methyl-3-nitropyrazolo[1,5-a]pyrimidin-6-yl)ethanone has also been shown to have low toxicity, making it a safer alternative to other cancer treatments. However, one limitation of using 1-(7-methyl-3-nitropyrazolo[1,5-a]pyrimidin-6-yl)ethanone in lab experiments is its limited solubility in water, which can make it difficult to administer.
Direcciones Futuras
There are several potential future directions for research involving 1-(7-methyl-3-nitropyrazolo[1,5-a]pyrimidin-6-yl)ethanone. One direction is the development of 1-(7-methyl-3-nitropyrazolo[1,5-a]pyrimidin-6-yl)ethanone-based diagnostic tools for cancer. Another direction is the synthesis of 1-(7-methyl-3-nitropyrazolo[1,5-a]pyrimidin-6-yl)ethanone analogues with improved solubility and potency. 1-(7-methyl-3-nitropyrazolo[1,5-a]pyrimidin-6-yl)ethanone could also be studied for its potential applications in other fields, such as neurodegenerative diseases and infectious diseases.
Aplicaciones Científicas De Investigación
1-(7-methyl-3-nitropyrazolo[1,5-a]pyrimidin-6-yl)ethanone has been studied for its potential applications in various fields of scientific research. One such application is in the field of cancer research, where 1-(7-methyl-3-nitropyrazolo[1,5-a]pyrimidin-6-yl)ethanone has been shown to inhibit the growth of cancer cells by inducing apoptosis. 1-(7-methyl-3-nitropyrazolo[1,5-a]pyrimidin-6-yl)ethanone has also been studied for its potential use as a diagnostic tool for cancer, as it has been shown to selectively bind to cancer cells.
Propiedades
IUPAC Name |
1-(7-methyl-3-nitropyrazolo[1,5-a]pyrimidin-6-yl)ethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O3/c1-5-7(6(2)14)3-10-9-8(13(15)16)4-11-12(5)9/h3-4H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWKUQGPZHZEQJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NC2=C(C=NN12)[N+](=O)[O-])C(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



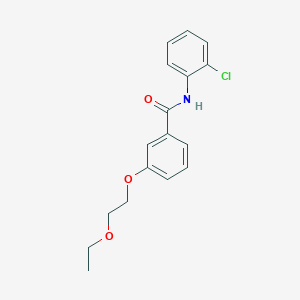
![N-[4-(1,3-benzothiazol-2-yl)-3-chlorophenyl]-2-(4-morpholinyl)-5-nitrobenzamide](/img/structure/B4228137.png)
![N-[2-chloro-4-(trifluoromethyl)phenyl]-2-(4-nitro-1H-pyrazol-1-yl)acetamide](/img/structure/B4228139.png)
![N-(2,5-dimethoxyphenyl)-1-[(4-methoxyphenyl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4228145.png)
![6-bromo-N-(2-pyridinylmethyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4228151.png)
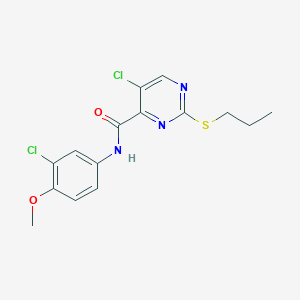
![3,4-dichloro-N-(4-imidazo[1,2-a]pyrimidin-2-ylphenyl)-2-methoxybenzenesulfonamide](/img/structure/B4228168.png)
![N~2~-(3-chloro-4-fluorophenyl)-N~1~-[4-chloro-3-(trifluoromethyl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4228172.png)
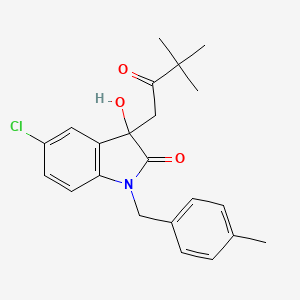
![4-chloro-3-{[(2,4-dimethylphenyl)amino]sulfonyl}-N-(1-phenylethyl)benzamide](/img/structure/B4228194.png)
![5-chloro-3-[2-(2-furyl)-2-oxoethyl]-3-hydroxy-1-methyl-1,3-dihydro-2H-indol-2-one](/img/structure/B4228196.png)
